molecular formula C13H14O5 B141508 7-Goniofufurone CAS No. 136778-39-7

7-Goniofufurone

Cat. No. B141508
M. Wt: 250.25 g/mol
InChI Key: OGSSCWFZICJOMO-SLIWXIDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Goniofufurone is a natural product that has been isolated from the Goniothalamus fuscus plant. It is a type of furanocoumarin that has gained attention from researchers due to its potential biological activities.

Mechanism Of Action

The mechanism of action of 7-Goniofufurone is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Biochemical And Physiological Effects

Studies have shown that 7-Goniofufurone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One advantage of 7-Goniofufurone is that it is a natural product, which makes it a potential candidate for drug development. It has also shown promising biological activities, making it a compound of interest for scientific research. However, the low yield of the compound makes it challenging to obtain large quantities for experiments. The complex synthesis process also makes it difficult to obtain pure 7-Goniofufurone.

Future Directions

There are several future directions for research on 7-Goniofufurone. One direction is to study its potential as a cancer therapy. Further studies are needed to understand the mechanism of action and to determine its efficacy in vivo. Another direction is to study its potential as an anti-inflammatory and anti-microbial agent. Additionally, the synthesis method could be optimized to increase the yield of the compound and make it more accessible for research purposes.
Conclusion:
In conclusion, 7-Goniofufurone is a natural product that has shown potential biological activities. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. The mechanism of action is not fully understood, but it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB. The compound has advantages and limitations for lab experiments, and there are several future directions for research on 7-Goniofufurone.

Scientific Research Applications

7-Goniofufurone has shown potential biological activities, making it a promising compound for scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been shown to have anti-tumor effects in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

CAS RN

136778-39-7

Product Name

7-Goniofufurone

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

(2R,3S,3aR,6aR)-3-hydroxy-2-[hydroxy(phenyl)methyl]-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one

InChI

InChI=1S/C13H14O5/c14-9-6-8-12(18-9)11(16)13(17-8)10(15)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11-,12+,13-/m1/s1

InChI Key

OGSSCWFZICJOMO-SLIWXIDXSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@H](O2)C(C3=CC=CC=C3)O)O)OC1=O

SMILES

C1C2C(C(C(O2)C(C3=CC=CC=C3)O)O)OC1=O

Canonical SMILES

C1C2C(C(C(O2)C(C3=CC=CC=C3)O)O)OC1=O

synonyms

7-epi-goniofufurone
7-goniofufurone
goniofufurone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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